molecular formula C10H11IN2 B11839177 3-Iodo-1-isopropyl-1H-indazole

3-Iodo-1-isopropyl-1H-indazole

Cat. No.: B11839177
M. Wt: 286.11 g/mol
InChI Key: KIXMVIRCCUTKMT-UHFFFAOYSA-N
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Description

3-Iodo-1-isopropyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of an iodine atom at the 3-position and an isopropyl group at the 1-position of the indazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the iodination of 1-isopropyl-1H-indazole. This can be done using iodine and a suitable oxidizing agent under controlled conditions. Another method involves the cyclization of appropriate precursors, such as 2-iodoaniline and isopropyl hydrazine, under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-isopropyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1-isopropyl-1H-indazole, while oxidation with potassium permanganate can produce this compound-5-carboxylic acid.

Scientific Research Applications

3-Iodo-1-isopropyl-1H-indazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a core structure in the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Iodo-1-isopropyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity and selectivity towards certain targets, while the isopropyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1H-indazole: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    1-Isopropyl-1H-indazole: Lacks the iodine atom, which can influence its binding affinity and selectivity.

    3-Bromo-1-isopropyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can alter its reactivity and biological properties.

Uniqueness

3-Iodo-1-isopropyl-1H-indazole is unique due to the presence of both the iodine atom and the isopropyl group. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11IN2

Molecular Weight

286.11 g/mol

IUPAC Name

3-iodo-1-propan-2-ylindazole

InChI

InChI=1S/C10H11IN2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12-13/h3-7H,1-2H3

InChI Key

KIXMVIRCCUTKMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)I

Origin of Product

United States

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